Product packaging for (25S)-delta7-Dafachronic acid(Cat. No.:CAS No. 949004-12-0)

(25S)-delta7-Dafachronic acid

Cat. No.: B1664031
CAS No.: 949004-12-0
M. Wt: 414.6 g/mol
InChI Key: SQTAVUCHOVVOFD-OBRBSRNPSA-N
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Description

Contextualizing Steroid Hormones and Nuclear Receptors in Invertebrate Biology

Steroid hormones are signaling molecules that are essential for a wide range of physiological processes in both vertebrates and invertebrates. nih.govresearchgate.net In invertebrates, these molecules are involved in processes such as developmental timing, reproduction, and chemical communication. nih.govresearchgate.netnih.govbiorxiv.org Unlike vertebrates, which utilize a variety of steroid hormones for sex-specific development, many invertebrates employ a single steroid hormone, like ecdysone, to regulate development in both sexes. nih.govbiorxiv.org

The actions of steroid hormones are mediated by nuclear receptors, which are proteins that bind to the hormone and then regulate the expression of specific genes. nih.govpnas.org The study of these signaling pathways in invertebrates is a burgeoning field, driven in part by the need to understand the endocrine systems of these organisms and their susceptibility to environmental pollutants. nih.govnerc.ac.uk

Overview of DAF-12: An Orphan Nuclear Hormone Receptor

DAF-12 is a nuclear receptor in C. elegans that was initially identified as an "orphan" receptor because its activating ligand was unknown. hellobio.comadipogen.com It is a key regulator of major life history traits, integrating hormonal signals to coordinate cellular programs across various tissues. nih.gov Research has revealed that DAF-12 is a central control point in pathways that govern the decision between reproductive development and a state of arrested development known as the dauer diapause, as well as influencing developmental timing and adult lifespan. nih.govpnas.org

In unfavorable environmental conditions, such as starvation, DAF-12, in the absence of its ligand, forms a complex with a corepressor protein called DIN-1, which promotes entry into the dauer stage. pnas.orgwikipedia.org Conversely, in favorable conditions, the binding of a hormonal ligand to DAF-12 initiates a cascade of gene expression that leads to reproductive growth. wikipedia.org DAF-12 is closely related to other nuclear receptors in nematodes and shows homology to the vertebrate vitamin D and pregnane-X receptors. nih.gov

(25S)-delta7-Dafachronic Acid as a Critical Ligand for DAF-12 Signaling

This compound is a sterol-derived hormone that has been identified as a high-affinity ligand for the DAF-12 receptor. hellobio.comcaymanchem.com It is considered the most potent and likely the biologically relevant isomer for DAF-12 activation. nih.gov The binding of this compound to DAF-12 is a critical event that inhibits the receptor's dauer-promoting activity and instead promotes reproductive development. hellobio.combio-connect.nl

This interaction has been shown to be crucial for several physiological processes in nematodes, including:

Regulation of Dauer Diapause: By activating DAF-12, this compound prevents the formation of dauer larvae and allows for continuous reproductive development. hellobio.comadipogen.com

Reproductive Development: The presence of this hormone is necessary for normal reproductive maturation. hellobio.combio-connect.nl

Fat Metabolism and Energy Homeostasis: Activation of DAF-12 by its ligand stimulates the aerobic breakdown of fatty acids, providing the necessary energy for reproductive growth. plos.org

Lifespan Regulation: The DAF-12 signaling pathway, modulated by dafachronic acids, plays a role in determining the lifespan of the organism. hellobio.compnas.org

The effective concentration (EC50) of this compound for activating DAF-12 has been reported to be in the nanomolar range, highlighting its potency. caymanchem.commedchemexpress.com

PropertyValueReference
EC50 for DAF-12 23 nM caymanchem.com
EC50 in HEK-293 cells 33 nM medchemexpress.com

Research Significance and Scope of this compound Studies

The discovery of this compound and its role as a DAF-12 ligand has opened up new avenues of research. caymanchem.com Understanding this signaling pathway has significant implications for both basic biology and applied science.

From a basic research perspective, the DAF-12/dafachronic acid system in C. elegans provides a powerful model for studying the evolution and function of nuclear receptor signaling. nih.govpnas.org It allows for the detailed investigation of how hormonal signals control fundamental life history decisions.

From a more applied standpoint, this pathway is a promising target for the development of new anthelmintic drugs. pnas.org Many parasitic nematodes share a similar DAF-12-like signaling pathway to control their infective larval stage. pnas.orgadipogen.com Therefore, developing compounds that can modulate this receptor could provide a novel strategy for controlling parasitic infections in humans and animals. pnas.orgcaymanchem.com The determination of the three-dimensional structure of the DAF-12 ligand-binding domain has provided a valuable tool for the rational design of such drugs. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42O3 B1664031 (25S)-delta7-Dafachronic acid CAS No. 949004-12-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18+,19+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTAVUCHOVVOFD-OBRBSRNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284427
Record name delta7-Dafachronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949004-12-0
Record name (5α,25S)-3-Oxocholest-7-en-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949004-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta7-Dafachronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of 25s Delta7 Dafachronic Acid

Precursor Sterol Utilization

Nematodes, including C. elegans, are incapable of de novo sterol synthesis and must acquire cholesterol from their diet. nsf.gov This dietary cholesterol serves as the fundamental precursor for the entire class of dafachronic acids. nih.gov The biosynthetic pathway begins with the conversion of cholesterol through a series of enzymatic modifications to produce the biologically active Δ7-DA. nih.gov The initial committed step in the specific pathway leading to Δ7-DA is the conversion of cholesterol to 7-dehydrocholesterol. nih.gov The availability and modification of this precursor pool can be a point of regulation; for instance, the methyltransferase STRM-1 can modify sterol substrates, reducing the amount available for dafachronic acid synthesis and thereby influencing dauer formation. nih.gov

Enzymatic Conversion Pathways for (25S)-delta7-Dafachronic Acid Synthesis

The conversion of dietary cholesterol into this compound involves a multi-step enzymatic cascade. While two major dafachronic acids, Δ4-DA and Δ7-DA, have been identified, they are synthesized through partially distinct pathways that converge at the final oxidation step. mdpi.comebi.ac.uk The pathway specific to the more potent Δ7-DA isomer involves the initial desaturation of cholesterol. nih.govebi.ac.uk

Several key enzymes responsible for the synthesis of Δ7-DA have been identified and characterized through genetic and biochemical studies in C. elegans. These enzymes perform sequential modifications on the sterol nucleus and side chain.

DAF-36 (Rieske-like oxygenase): DAF-36 is a cholesterol 7-desaturase that catalyzes the first committed step in the Δ7-DA branch of the pathway. nih.gov It converts cholesterol into 7-dehydrocholesterol, introducing the characteristic double bond at the C7 position of the sterol ring. nih.gov Mutants lacking daf-36 exhibit phenotypes consistent with reduced DAF-12 ligand levels, highlighting its critical role in Δ7-DA production. pnas.org

DHS-16 (3-hydroxysteroid dehydrogenase): This enzyme is involved in the modification of the sterol nucleus. nih.govnih.gov

DAF-9 (Cytochrome P450): DAF-9 is a crucial cytochrome P450 enzyme that acts in the final step of the biosynthesis for both Δ4-DA and Δ7-DA. nih.govmdpi.com It catalyzes the oxidation of the sterol side chain to form the terminal carboxylic acid group, which is essential for the hormone's activity. mdpi.com DAF-9 is homologous to the mammalian P450 CYP27A1, which is involved in bile acid synthesis. mdpi.com Its expression is a key regulatory point in the pathway. nih.gov

EMB-8 (NADPH-cytochrome P450 reductase): As a P450 reductase, EMB-8 is essential for the function of cytochrome P450 enzymes like DAF-9 by transferring electrons from NADPH. nih.govmdpi.com

There is another key enzyme, HSD-1 , a 3-β-hydroxysteroid dehydrogenase, which is thought to be primarily involved in the synthesis pathway of Δ4-DA. ebi.ac.uk

Key Biosynthetic Enzymes for this compound
Enzyme (Gene)Enzyme ClassFunction in Δ7-DA Pathway
DAF-36Rieske-like oxygenaseCatalyzes the initial conversion of cholesterol to 7-dehydrocholesterol. nih.gov
DHS-163-hydroxysteroid dehydrogenaseParticipates in the modification of the sterol nucleus. nih.govnih.gov
DAF-9Cytochrome P450 (CYP22A1)Performs the final oxidation of the sterol side chain to create the carboxylic acid. nih.govmdpi.com
EMB-8NADPH-cytochrome P450 reductaseProvides reducing equivalents for DAF-9 activity. nih.govmdpi.com

The expression of genes encoding dafachronic acid biosynthetic enzymes is tightly regulated by upstream signaling pathways that interpret environmental conditions such as food availability and population density.

Insulin (B600854)/IGF-1 and TGF-β Signaling: Under favorable conditions (e.g., abundant food), the insulin/IGF-1 (IIS) and TGF-β signaling pathways are active. mdpi.com These pathways promote reproductive development in part by inducing the expression of daf-9. nih.gov This leads to increased production of dafachronic acids, activation of DAF-12, and prevention of dauer entry. mdpi.comnih.gov

Dauer Pheromone: Conversely, under unfavorable conditions such as crowding and starvation, which are signaled by ascaroside pheromones, the expression of daf-9 is inhibited. pnas.org This leads to a drop in dafachronic acid levels, resulting in unliganded DAF-12, which then promotes entry into the dauer diapause. pnas.org

Regulation of this compound Levels

The homeostatic levels of Δ7-DA are maintained through a multi-layered regulatory network that includes control of biosynthesis and feedback mechanisms. The primary regulation occurs at the level of daf-9 transcription, which integrates signals from the IIS and TGF-β pathways. mdpi.comnih.gov When environmental conditions are favorable, these pathways are active and stimulate daf-9 expression, leading to Δ7-DA production. mdpi.com

A feedback loop also appears to be involved. Studies have shown that in daf-12 null mutants, which cannot bind the hormone, the levels of certain dafachronic acid precursors and metabolites are dysregulated. pnas.org This suggests that DAF-12 itself may regulate the expression of enzymes involved in the synthesis or catabolism of its own ligands, thereby maintaining appropriate hormonal balance. pnas.org

Degradation and Inactivation Mechanisms of this compound

While the biosynthetic pathway of Δ7-DA is increasingly understood, the precise mechanisms of its degradation and inactivation are less clear. mdpi.com However, evidence points to enzymatic catabolism as a key route for clearing the active hormone.

Research suggests that the enzyme DAF-22 plays a role in the degradation of dafachronic acids. nih.gov The mammalian ortholog of DAF-22, SCPx, is known to be involved in the oxidative breakdown of steroid side chains during bile acid metabolism. nih.gov In C. elegans, daf-22 mutants are considered to be "ligand-rich," accumulating higher levels of dafachronic acids, which strongly supports a role for DAF-22 in their catabolism. nih.govnih.gov

Metabolic Regulation of this compound Turnover

The metabolic turnover of this compound, which encompasses its synthesis, degradation, and inactivation, is tightly regulated to ensure appropriate hormonal signaling in response to environmental and physiological cues. While specific enzymes responsible for the catabolism and degradation of dafachronic acids are not yet fully characterized, regulation occurs primarily at the level of biosynthesis. frontiersin.org

Key regulatory inputs include the insulin/IGF-1 signaling (IIS) and TGF-β pathways, which are central to sensing nutrient availability and environmental conditions. frontiersin.orgresearchgate.net Under favorable conditions with ample food, both the IIS and TGF-β pathways are active, leading to the upregulation of key biosynthetic enzymes, most notably the cytochrome P450 DAF-9. researchgate.netresearchgate.net This stimulation of DAF-9 activity increases the production of dafachronic acids, promoting reproductive development and preventing entry into the stress-resistant dauer diapause. frontiersin.org

Another layer of metabolic regulation involves the modification of sterol precursors. The methyltransferase STRM-1 can methylate the sterol nucleus of dafachronic acid precursors. nih.gov This modification effectively shunts these precursors away from the dafachronic acid synthesis pathway, thereby reducing the amount of active hormone that can be produced. Loss of STRM-1 function leads to an accumulation of dafachronic acid, highlighting the importance of this mechanism in controlling hormone levels. nih.gov

Furthermore, the dafachronic acid signaling pathway contains a positive feedback loop. The nuclear hormone receptor DAF-12, upon activation by (25S)-delta7-DA, appears to promote the expression of the daf-9 gene. nih.gov This creates a self-reinforcing mechanism where the presence of the hormone stimulates the production of more hormone. Evidence for this comes from studies of daf-12 null mutants, which exhibit significantly reduced daf-9 expression and consequently have lower endogenous levels of dafachronic acid compared to wild-type animals. nih.gov

The activity of (25S)-Δ7-Dafachronic acid is highly specific, as demonstrated by its potency in activating its receptor, DAF-12.

CompoundEC50 (nM) for DAF-12 Activation
(25S)-Δ7-Dafachronic acid23
(25R)-Δ7-Dafachronic acid33
(25S)-Δ4-Dafachronic acid23
(25R)-Δ4-Dafachronic acid66
(25S)-Δ5-Dafachronic acid~1000
(25R)-Δ5-Dafachronic acid~1000
Data sourced from a Gal4-transactivation assay using HEK-293 cells. nih.govoup.com

The levels of dafachronic acid are dynamically regulated by these signaling pathways, as reflected in the altered hormone concentrations observed in various genetic mutants.

C. elegans MutantRelative Dafachronic Acid Level (vs. Wild-Type)
daf-12 (null)22%
daf-16 (FOXO)19%
daf-334%
daf-527%
DA levels measured in L2/L3 stage larvae. nih.gov

These findings underscore that the turnover of this compound is controlled by a complex network that integrates environmental signals to modulate biosynthetic activity and precursor availability, ensuring that hormone levels are precisely managed to control key life cycle decisions.

Molecular Mechanisms of 25s Delta7 Dafachronic Acid Action

DAF-12 Nuclear Receptor: Structure and Function

The DAF-12 protein is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. nih.govnih.gov Its function is contingent on its modular structure, which includes a DNA-binding domain (DBD) and a ligand-binding domain (LBD). nih.gov

The Ligand Binding Domain (LBD) of DAF-12 adopts a canonical three-layered α-helical sandwich structure, a fold that is characteristic of nuclear receptors. nih.govresearchgate.net This globular domain is composed of 12 α-helices and a short β-sheet region. nih.gov The arrangement of these helices creates a hydrophobic ligand-binding pocket that accommodates dafachronic acids. nih.govpnas.org The structure of the DAF-12 LBD is flexible, and ligand binding induces conformational changes that are critical for its regulatory function. A key feature of the LBD is the C-terminal AF-2 (activation function 2) helix, which, upon ligand binding, repositions to create a binding surface for coactivator proteins. nih.govresearchgate.net

X-ray crystallography studies of the DAF-12 LBD from the parasitic nematode Strongyloides stercoralis complexed with dafachronic acids have provided detailed insights into its architecture. pnas.orgpnas.org These studies reveal a deep ligand-binding pocket that is primarily hydrophobic, with specific polar contacts that anchor the ligand.

Structural FeatureDescriptionReference
Overall FoldThree-layered α-helical sandwich nih.govresearchgate.net
Key HelicesHelices 3, 5, and 12 (AF-2) are highly conserved and crucial for ligand binding and coactivator recruitment. nih.gov
Ligand PocketPredominantly hydrophobic pocket that accommodates the steroid backbone of the ligand. nih.govpnas.org

The DNA Binding Domain (DBD) of DAF-12 is responsible for recognizing and binding to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of its target genes. nih.govsyr.edu This domain is highly conserved and contains two zinc finger motifs, where a zinc ion is coordinated by cysteine residues, stabilizing the structure. nih.gov The DBD interacts with the major groove of the DNA, with specific amino acid residues making direct contact with the DNA bases, which confers binding specificity. researchgate.netwikipedia.org

DAF-12 has been shown to bind to response elements that can be arranged as direct repeats (DRs), with varying spacer lengths between the half-sites. researchgate.net The specificity of DAF-12 for its target genes is determined by the sequence of the HREs and the context of the surrounding DNA. nih.gov The binding of DAF-12 to these elements can either activate or repress gene transcription, depending on the presence of its ligand and the recruitment of co-regulator proteins. nih.govplos.org

Domain FeatureDescriptionReference
StructureTwo highly conserved zinc finger motifs. nih.gov
DNA RecognitionBinds to specific hormone response elements (HREs) in the promoter of target genes. nih.govsyr.edu
Binding SpecificityAchieved through direct contacts between amino acid residues in the DBD and DNA bases in the major groove. researchgate.netwikipedia.org

The DAF-12 signaling pathway is evolutionarily conserved across a wide range of invertebrate phyla, particularly within the Nematoda. nih.govsommerlab.org Orthologs of DAF-12 have been identified in numerous free-living and parasitic nematodes, where they play analogous roles in regulating developmental decisions in response to environmental cues. nih.gov This conservation extends to the ligand, dafachronic acid, which has been shown to activate DAF-12 orthologs in various parasitic species. pnas.orgnih.gov

(25S)-delta7-Dafachronic Acid Binding to DAF-12

The binding of this compound to the DAF-12 LBD is the molecular switch that converts DAF-12 from a transcriptional repressor to an activator. biorxiv.org In the absence of a ligand, DAF-12 often associates with corepressor proteins, such as DIN-1, to inhibit the transcription of target genes. nih.govsyr.edu

The interaction between this compound and DAF-12 is a dynamic process that involves the ligand entering the binding pocket and inducing a conformational change in the receptor. This induced-fit mechanism stabilizes the active conformation of the LBD. nih.gov Molecular dynamics simulations have suggested that the (25S) isomer of delta7-dafachronic acid forms a more energetically favorable complex with the C. elegans DAF-12 LBD compared to the (25R) isomer, which is consistent with its higher biological activity. nih.govnih.gov

The binding affinity of this compound for DAF-12 is in the nanomolar range, indicating a high-affinity interaction. nih.govresearchgate.net This strong binding is a result of a combination of hydrophobic interactions between the steroid backbone of the ligand and nonpolar residues in the binding pocket, as well as specific hydrogen bonds. nih.govpnas.org

The structural basis for the interaction between dafachronic acids and DAF-12 has been elucidated through X-ray crystallography of the LBD from parasitic nematodes in complex with these ligands. pnas.orgrcsb.org These structures reveal that the carboxyl group on the side chain of dafachronic acid is a key determinant of binding, forming a network of hydrogen bonds with conserved arginine and other polar residues within the ligand-binding pocket. nih.govresearchgate.net

Structural Basis of this compound-DAF-12 Complex Formation

X-ray Crystallography Studies of this compound-Bound DAF-12

To elucidate the precise molecular interactions between this compound and its receptor, X-ray crystallography studies have been conducted. The crystal structure of the ligand-binding domain (LBD) of the Ancylostoma ceylanicum DAF-12 (AceDAF-12) in complex with (25S)-Δ7-DA has been resolved at a resolution of 1.60 Å. nih.gov

ParameterValue
ProteinAncylostoma ceylanicum DAF-12 Ligand-Binding Domain
LigandThis compound
Resolution1.60 Å
Overall ArchitectureThree-layered α-helical sandwich
Secondary Structure Elements13 α-helices and 3 β-strands
Conformational Changes Induced by this compound Binding

The binding of this compound to the DAF-12 LBD induces significant conformational changes in the receptor. A key event upon ligand binding is the repositioning of the C-terminal activation function 2 (AF-2) helix. researchgate.net In the absence of a ligand, the AF-2 helix is in a more open and flexible conformation. However, upon ligand binding, it folds over the ligand-binding pocket, creating a stable surface for the recruitment of co-activator proteins. This ligand-induced conformational change is a hallmark of nuclear receptor activation and is essential for the initiation of downstream transcriptional events.

Transcriptional Regulation by the this compound-DAF-12 Complex

The complex formed between this compound and DAF-12 functions as a ligand-activated transcription factor that modulates the expression of a wide array of target genes.

Mechanism of DAF-12 as a Transcriptional Repressor Without Ligand

In the absence of its ligand, this compound, DAF-12 functions as a transcriptional repressor. elifesciences.orgpnas.orgnih.gov This repressive activity is mediated through its interaction with a co-repressor protein known as DIN-1 (Dauer formation abnormal INteracting protein 1). nih.govwikipedia.orgsyr.edu The DAF-12/DIN-1 complex binds to specific DNA sequences, known as DAF-12 response elements (DREs), in the promoter regions of target genes. This binding recruits histone deacetylases and other components of the transcriptional repression machinery, leading to chromatin condensation and the silencing of gene expression. nih.gov This repression is crucial for developmental decisions, such as entry into the dauer diapause state in C. elegans under unfavorable environmental conditions. nih.govnih.govplos.org

Activation of DAF-12 by this compound for Gene Expression Modulation

This compound is a potent activator of the DAF-12 receptor. medchemexpress.comresearchgate.netnih.gov The binding of this compound to the DAF-12 LBD triggers the conformational changes described earlier, leading to the dissociation of the DIN-1 co-repressor and the recruitment of transcriptional co-activators. nih.govnih.gov This switch from a repressive to an activating complex allows for the initiation of transcription of DAF-12 target genes, thereby promoting reproductive development and bypassing the dauer arrest. plos.orgnih.gov

Identification of Downstream Target Genes Regulated by this compound/DAF-12 Signaling

To identify the downstream targets of DAF-12 signaling, chromatin immunoprecipitation followed by whole-genome tiling arrays (ChIP-chip) has been employed. These studies have identified 1,175 genomic regions bound by DAF-12 in vivo. plos.org These binding sites are located within 5 kilobases of 3,179 genes, suggesting a broad regulatory role for DAF-12. plos.org The target genes are involved in diverse biological processes, including development, metabolism, and growth. nih.gov A significant portion of these target genes are involved in the heterochronic pathway, which controls the timing of developmental events, and includes numerous microRNA genes. plos.org

ParameterValue
Number of DAF-12 Bound Genomic Regions1,175
Number of Proximal Genes3,179
Key Target Gene CategoriesHeterochronic genes, microRNA genes, miRISC components

Recruitment of Co-activators and Co-repressors to DAF-12

The transcriptional activity of DAF-12 is modulated by its interaction with co-activator and co-repressor proteins. In the absence of this compound, DAF-12 recruits the co-repressor DIN-1 to silence gene expression. nih.govwikipedia.orgsyr.edu Conversely, upon ligand binding, DAF-12 undergoes a conformational change that promotes the dissociation of DIN-1 and the recruitment of co-activators, such as SRC-1 (Steroid Receptor Coactivator-1). nih.govnih.gov These co-activators often possess histone acetyltransferase activity, which leads to chromatin decondensation and facilitates the assembly of the transcriptional machinery at the promoter of target genes, thereby activating their expression.

Interplay with Other Signaling Pathways Modulated by this compound

The biological actions of this compound, primarily mediated through the nuclear hormone receptor DAF-12, are intricately connected with other major signaling networks that govern development, metabolism, and longevity. This integration allows the organism, particularly the model nematode Caenorhabditis elegans, to make crucial life cycle decisions in response to environmental and nutritional cues. The insulin (B600854)/IGF-1 signaling (IIS) and TOR (Target of Rapamycin) signaling pathways are two of the most significant networks that exhibit cross-talk with the dafachronic acid pathway.

Cross-talk with Insulin/IGF-1 Signaling (IIS) Pathway

The Insulin/IGF-1 signaling (IIS) pathway is a highly conserved network that plays a central role in growth, metabolism, and aging in organisms from nematodes to humans. nih.govprinceton.edu In C. elegans, the IIS pathway is initiated by the binding of insulin-like peptides (ILPs) to the DAF-2 receptor, a homolog of the human insulin/IGF-1 receptor. nih.govresearchgate.net Activation of DAF-2 triggers a kinase cascade that ultimately leads to the phosphorylation and cytoplasmic retention of the DAF-16 transcription factor, a member of the FOXO family. nih.gov When IIS is reduced, DAF-16 translocates to the nucleus to regulate genes involved in stress resistance, longevity, and the entry into an alternative, arrested developmental stage known as dauer. researchgate.netnih.gov

The this compound/DAF-12 pathway and the IIS pathway converge to control the decision between reproductive development and dauer formation. Genetic analyses have revealed a complex relationship between these two pathways.

Downstream Action of DAF-12: Under conditions of environmental stress or starvation, when this compound levels are low, the unliganded DAF-12 receptor is active and promotes dauer formation. ebi.ac.uk This action is largely independent of DAF-16/FOXO, suggesting that the dafachronic acid pathway can act downstream of or in parallel to the IIS pathway to enforce the dauer decision. nih.gov

Integration of Signals: The IIS pathway influences the dafachronic acid pathway. Reduced DAF-2 signaling not only activates DAF-16 but also contributes to the conditions that favor dauer entry, a state governed by unliganded DAF-12. nih.gov When this compound is present, it binds to and inhibits DAF-12, thereby promoting reproductive growth even when IIS is partially reduced. ebi.ac.ukresearchgate.net This indicates that sufficient levels of this sterol hormone can override the pro-dauer signals stemming from reduced IIS.

Transcriptional Regulation: The DAF-2 insulin/IGF signaling pathway can regulate the transcription of daf-15 (the C. elegans ortholog of Raptor), a key component of the TOR pathway, through the DAF-16 transcription factor. biologists.comh1.co This provides an indirect link where IIS can modulate another pathway that interacts with the dafachronic acid signaling cascade.

The interplay between IIS and this compound signaling ensures a coordinated response to nutrient availability. High nutrients promote both IIS and dafachronic acid synthesis, leading to DAF-16 inhibition and DAF-12 inhibition, thus ensuring reproductive development. Conversely, low nutrients lead to reduced IIS and low dafachronic acid, activating both DAF-16 and DAF-12 to initiate dauer arrest.

Table 1: Key Proteins in the IIS and Dafachronic Acid Pathway Cross-talk

Protein Name Homolog/Family Function in Pathway Interaction Point
DAF-2 Insulin/IGF-1 Receptor Senses insulin-like peptides; initiates the IIS cascade. nih.govnih.gov Upstream regulator of DAF-16. nih.gov
DAF-16 FOXO Transcription Factor When active (low IIS), promotes stress resistance and dauer formation. nih.gov Genetically interacts with the DAF-12 pathway; its activity is parallel to unliganded DAF-12 in promoting dauer. nih.govbiologists.com

| DAF-12 | Nuclear Hormone Receptor | Binds this compound; unliganded form promotes dauer, while the liganded form promotes reproductive growth. ebi.ac.uknih.gov | Acts as a central decision point, integrating signals from IIS and environmental cues. researchgate.net |

Integration with TOR Signaling

The TOR (Target of Rapamycin) signaling pathway is another critical, evolutionarily conserved network that regulates cell growth, proliferation, and metabolism in response to nutrient status, particularly amino acids. biologists.com In C. elegans, the core components include the kinase LET-363 (TOR) and the regulatory protein DAF-15 (Raptor), which form the TOR Complex 1 (TORC1). biologists.comnih.gov Inhibition of TOR signaling can lead to developmental arrest and extended lifespan, phenotypes that are also associated with the IIS and dafachronic acid pathways. biologists.com

The integration of this compound signaling with the TOR pathway is crucial for coordinating developmental timing with nutritional input.

Shared Phenotypes and Genetic Interaction: Mutations in the genes encoding CeTOR (let-363) and Raptor (daf-15) result in a dauer-like larval arrest, similar to the phenotype caused by the absence of dafachronic acid. biologists.com This suggests that the TOR pathway is essential for reproductive development, a process actively promoted by the this compound-DAF-12 complex. Genetic studies indicate that TOR signaling and IIS interact to process nutritional cues during larval development. researchgate.net

Nutrient Sensing Convergence: Both the TOR pathway and the dafachronic acid biosynthetic pathway are responsive to the availability of food. The TOR pathway senses amino acid levels, while the production of this compound from dietary cholesterol is also linked to nutrient intake. researchgate.netbiologists.com These pathways converge on the decision to commit to either reproductive growth or dauer diapause.

Regulation of DAF-15 by IIS: A key link between these pathways is the regulation of daf-15 (Raptor) transcription by the IIS pathway. The FOXO transcription factor DAF-16, which is inhibited by IIS, negatively regulates the expression of daf-15. h1.co This creates a regulatory module where high insulin signaling leads to the repression of DAF-16, thereby allowing for higher expression of daf-15 and activation of TOR signaling, which aligns with the pro-growth signals from the this compound-DAF-12 complex.

This integration ensures that the organism commits to energy-intensive processes like growth and reproduction only when multiple nutrient-sensing pathways signal that resources are plentiful.

Table 2: Outcomes of Pathway Interplay on C. elegans Development

Nutrient Status IIS Pathway Activity (25S)-delta7-DA Level TOR Pathway Activity Developmental Outcome
High High (DAF-16 inhibited) High (DAF-12 inhibited) High Reproductive Development

| Low | Low (DAF-16 active) | Low (DAF-12 active) | Low | Dauer Arrest |

Table 3: Mentioned Compounds

Compound Name
This compound

Biological Roles and Physiological Effects of 25s Delta7 Dafachronic Acid

Developmental Regulation in Caenorhabditis elegans

(25S)-delta7-Dafachronic acid is a critical regulator of developmental timing in C. elegans. Its presence or absence dictates major life history decisions, ensuring that development proceeds in a manner best suited to the prevailing environmental conditions, such as food availability, population density, and temperature. nih.govwormatlas.org

One of the most significant roles of this compound is its function as a key suppressor of the dauer diapause, a stress-resistant, alternative larval stage. ebi.ac.uk Under favorable environmental conditions, the biosynthesis of dafachronic acids, including this compound, is promoted. nih.gov This steroid hormone then binds to and activates the DAF-12 receptor. nih.govebi.ac.uk Ligand-activated DAF-12 promotes the transcription of genes that drive continuous development, thereby bypassing the entry into the dauer stage. nih.govbiologists.com

Conversely, under harsh conditions such as starvation or overcrowding, the production of dafachronic acid is suppressed. nih.gov In its unliganded state, DAF-12 complexes with a corepressor, DIN-1S, to repress the transcription of developmental genes, which in turn initiates entry into the dauer diapause. nih.govnih.gov Therefore, this compound acts as a molecular switch; its presence signals favorable conditions and commits the larva to reproductive development, while its absence signals adversity and triggers entry into a state of arrested development. nih.gov The steroid hormone pathway is also necessary for promoting a complete exit from the dauer stage once favorable conditions return. biologists.com

Research has identified this compound as the most potent and likely the most biologically relevant isomer for DAF-12 activation. nih.gov Transactivation assays have quantified its high potency compared to other related isomers. nih.govnih.gov

Potency of Dafachronic Acid Isomers in DAF-12 Transactivation
CompoundStereochemistryEC50 (nM)
Δ7-Dafachronic acid25S23
Δ7-Dafachronic acid25R33
Δ4-Dafachronic acid25S23
Δ4-Dafachronic acid25R66
Δ5-Dafachronic acid25S~1000
Δ5-Dafachronic acid25R~1000

Data sourced from Sharma, K.K., et al. (2009). nih.govnih.gov

The activation of the DAF-12 receptor by this compound is a critical checkpoint for the acquisition of reproductive competence in C. elegans. ebi.ac.uknih.gov By promoting the bypass of the dauer stage, this signaling pathway directs the organism towards continuous development culminating in a fertile adult. nih.gov The liganded DAF-12 complex boosts the expression of a suite of genes essential for growth and reproduction. elifesciences.org Mutants that cannot synthesize dafachronic acids, such as daf-9 mutants, exhibit defects in reproductive development, a phenotype that can be rescued by the administration of this compound. nih.govnih.gov This highlights the indispensable role of this hormone in ensuring the proper maturation of the reproductive system. elifesciences.org

Metabolic Homeostasis and Lipid Metabolism

Beyond its role in developmental timing, this compound is a key regulator of metabolic processes, particularly lipid metabolism. nih.govnih.gov The DAF-12 endocrine system, governed by its dafachronic acid ligands, ensures that metabolic activity is appropriately coupled with the developmental state of the organism. plos.org

The DAF-12 signaling pathway, activated by this compound, directly influences fat metabolism. nih.govnih.gov Under conditions that favor reproductive growth, the presence of this compound leads to the activation of a network of genes that stimulates the aerobic catabolism of fatty acids. plos.org This process is crucial for mobilizing the energy required for the significant investment in growth and reproduction. plos.org The DAF-12/DIN-1S complex regulates lipid metabolism, and its activity is modulated by the availability of its hormonal ligand. nih.gov In mutants with compromised germline development, there is a notable increase in stored intestinal fat, a process that involves DAF-12-dependent endocrine signaling. elifesciences.org

This compound plays a central role in managing the balance between energy storage and expenditure. When this hormone activates DAF-12, it transcriptionally induces a set of genes involved in fat utilization. plos.orgresearchgate.net This includes genes that participate in both peroxisomal and mitochondrial β-oxidation, the primary metabolic pathway for breaking down fatty acids to generate energy. nih.govplos.org By stimulating the expression of these genes, the DAF-12 endocrine system effectively mobilizes fat stores to fuel the energy demands of reproductive development. plos.org Thus, DAF-12, under the control of this compound, acts as a nutrient sensor that couples the availability of resources to the coordinated control of energy homeostasis and developmental progression. plos.org

Summary of DAF-12 Regulation by this compound
Condition(25S)-delta7-DA LevelDAF-12 StateDevelopmental OutcomeMetabolic State
Favorable (e.g., ample food)HighActivated (Ligand-bound)Reproductive DevelopmentHigh Fat Utilization / Energy Expenditure
Unfavorable (e.g., starvation)LowRepressed (Unliganded, with DIN-1S)Dauer DiapauseLow Fat Utilization / Energy Conservation

Lifespan and Longevity Pathways

This compound, a steroidal hormone, plays a pivotal role in modulating the lifespan and longevity pathways in the nematode Caenorhabditis elegans. This molecule acts as a ligand for the nuclear hormone receptor DAF-12, a key regulator of developmental and aging processes. The influence of this compound on longevity is context-dependent, capable of producing both pro-aging and anti-aging effects based on the signaling state of the organism.

In C. elegans, the decision to enter a stress-resistant, non-reproductive dauer stage or to proceed with reproductive development is a critical life cycle event with profound implications for longevity. nih.gov This decision is governed by environmental cues such as food availability, temperature, and population density. nih.gov Under favorable conditions, the production of dafachronic acids, including this compound, is stimulated. nih.govnih.gov This hormone then binds to and activates the DAF-12 receptor, which promotes reproductive growth and a normal lifespan. nih.govplos.org

Conversely, under harsh environmental conditions, the synthesis of dafachronic acid is reduced. pnas.org In its unliganded state, DAF-12 interacts with the corepressor DIN-1S, leading to entry into the dauer diapause, a state that can significantly extend the worm's lifespan. nih.govplos.orgpnas.org

The role of this compound in longevity is complex and depends on the genetic background and physiological state of the worm. For instance, in long-lived daf-9 mutants, which are deficient in dafachronic acid synthesis, supplementation with dafachronic acid shortens their lifespan, indicating a "pro-aging" role in this context. pnas.org However, in worms with ablated germlines, a condition known to extend lifespan, dafachronic acid is required for this longevity extension, demonstrating an "anti-aging" function. pnas.orgebi.ac.uk

The effect of this compound on lifespan is also influenced by temperature. Exogenous application of this hormone has been shown to extend the lifespan of wild-type worms at elevated temperatures (25°C and 28°C), but not at 20°C. nih.govresearchgate.net This temperature-dependent lifespan extension requires the presence of functional DAF-12, DAF-16 (a FOXO transcription factor), and HSF-1 (heat shock factor 1). researchgate.net

Table 1: Influence of this compound on C. elegans Lifespan Under Different Conditions

ConditionRole of this compoundKey Interacting Factors
Favorable EnvironmentPromotes reproductive development and normal lifespanDAF-12
Unfavorable Environment (Low DA)Promotes entry into long-lived dauer stage (indirectly)Unliganded DAF-12, DIN-1S
daf-9 Mutant BackgroundShortens extended lifespan ("pro-aging")DAF-12
Germline AblationPromotes lifespan extension ("anti-aging")DAF-12, DAF-16
High Temperature (25°C/28°C)Extends lifespanDAF-12, DAF-16, HSF-1

The mechanisms through which this compound influences longevity are intricately linked to conserved signaling pathways, primarily the insulin (B600854)/IGF-1 signaling (IIS) pathway. The key downstream effector of the IIS pathway in C. elegans is the DAF-16/FOXO transcription factor. nih.gov

In the context of germline ablation-induced longevity, the production of dafachronic acid is increased, which in turn activates DAF-12. nih.gov Activated DAF-12 then upregulates the expression of specific microRNAs, including mir-84 and mir-241. nih.govnih.gov These miRNAs subsequently down-regulate components of the IIS pathway, leading to the activation of DAF-16/FOXO. nih.gov DAF-16/FOXO activation is a well-established driver of lifespan extension and stress resistance.

The temperature-dependent lifespan extension mediated by this compound also requires DAF-16. researchgate.net This suggests that under certain conditions, dafachronic acid signaling converges with or acts in parallel to the IIS pathway to modulate longevity. However, it's important to note that in some contexts, such as the intrinsic longevity of daf-2 (insulin/IGF-1 receptor) mutants, dafachronic acid signaling appears to act somewhat independently. pnas.org

Stress Response and Adaptation

This compound signaling is a central component of how C. elegans senses and adapts to environmental stressors. This endocrine system allows the nematode to integrate external cues and mount an appropriate physiological response, enhancing its survival under adverse conditions.

The synthesis of this compound is tightly regulated by environmental conditions. nih.govpnas.org Factors such as food scarcity, high temperature, and overcrowding signal a reduction in dafachronic acid production. nih.gov This decrease in the DAF-12 ligand is a key signal that triggers entry into the dauer diapause, a highly stress-resistant larval stage. nih.gov

The DAF-12 receptor, in its unliganded state, acts as a transcriptional repressor along with its corepressor DIN-1, initiating the developmental program for dauer formation. plos.orgpnas.orgsyr.edu This represents a major adaptive response, allowing the organism to endure harsh conditions for extended periods until the environment becomes more favorable. nih.gov

Furthermore, the dafachronic acid signaling pathway integrates with other sensory and signaling pathways to fine-tune developmental timing. For example, DAF-12 modulates the expression of the let-7 family of microRNAs in response to environmental cues, which in turn control the timing of developmental events. pnas.orgfrontiersin.org This allows the pace of development to be adjusted according to the prevailing challenges. nih.gov

The level of this compound has a direct impact on the nematode's resistance to various environmental stressors, including thermal and oxidative stress. nih.govpnas.org

Mutants with deficient dafachronic acid synthesis, such as daf-9 null mutants, exhibit increased resistance to both heat stress (35°C) and oxidative stress induced by hydrogen peroxide. nih.govpnas.org This enhanced stress resistance is abolished by the addition of exogenous dafachronic acid, indicating that the presence of the hormone suppresses these resistance mechanisms. nih.govpnas.org

The stress resistance of daf-9 mutants is dependent on a functional DAF-12 receptor. nih.govpnas.org In the absence of its ligand, DAF-12, along with its corepressor, promotes a state of increased somatic endurance. pnas.org This resistance is also partially dependent on the DAF-16/FOXO transcription factor, highlighting the crosstalk between the dafachronic acid and insulin/IGF-1 signaling pathways in stress response. pnas.org However, the mechanism differs from that of long-lived daf-2 mutants, whose stress resistance is not affected by dafachronic acid supplementation. nih.govpnas.org

Table 2: Effect of this compound on Stress Resistance in C. elegans

StressorConditionEffect of this compoundKey Mediators
Thermal Stress (Heat)Wild-typeNormal resistance-
daf-9 mutant (low DA)Increased resistanceDAF-12, DIN-1, DAF-16
daf-9 mutant + DAResistance abolishedDAF-12
Oxidative StressWild-typeNormal resistance-
daf-9 mutant (low DA)Increased resistanceDAF-12, DIN-1
daf-9 mutant + DAResistance abolishedDAF-12

Role in Parasitic Nematode Biology

The dafachronic acid signaling pathway, centered on the DAF-12 nuclear receptor, is evolutionarily conserved and plays a critical role in the life cycle and infectivity of many parasitic nematodes. pnas.orgpnas.org In these parasites, the pathway governs the development of the infective third-stage larva (iL3), a stage analogous to the dauer larva of C. elegans. pnas.orgnih.gov

In the human parasite Strongyloides stercoralis, the absence of this compound is required for the development of infectious L3i larvae. nih.gov Conversely, the synthesis and presence of this hormone are necessary for the parasite to resume development and undergo reproduction within the host. nih.gov Pharmacological activation of the S. stercoralis DAF-12 (Ss-DAF-12) by exogenous dafachronic acid can prevent the formation of infective larvae and suppress autoinfection, a process that can lead to life-threatening hyperinfection in immunocompromised hosts. nih.govhollins.edu

Similarly, in the hookworm Ancylostoma caninum and the sheep parasite Haemonchus contortus, dafachronic acids activate their respective DAF-12 orthologs to stimulate the resumption of feeding and development from the arrested iL3 stage. pnas.orgnih.gov In H. contortus, (25S)-Δ7-DA promotes the development from the exsheathed L3 (xL3) to the L4 stage. nih.gov

Studies on filarial nematodes, such as Brugia malayi and Dirofilaria immitis, have shown that their DAF-12 receptors are highly sensitive to dafachronic acids. plos.org This suggests that these parasites may have evolved to sense host-derived hormonal cues to trigger their development upon infection. plos.org

This conserved role of the this compound/DAF-12 signaling module as a master switch for infectivity makes it a promising target for the development of novel anthelmintic therapies. pnas.orgpnas.orgnih.gov

Inhibition of Infective Larva Formation by this compound

This compound acts as a key signaling molecule that prevents nematodes from entering the infective larval stage. The formation of infective third-stage larvae (iL3) is a developmental arrest pathway analogous to the dauer diapause in the free-living nematode Caenorhabditis elegans. nih.govjci.orghollins.edu This process is governed by the DAF-12 nuclear receptor. nih.govjci.org When this compound is present, it binds to and activates DAF-12, signaling favorable conditions and promoting continuous, reproductive development. nih.govjci.org

Research on the parasitic nematode Strongyloides stercoralis has shown that the administration of Δ7-dafachronic acid to post-parasitic first-stage larvae directs their development towards becoming free-living adults, thereby blocking the alternative pathway that leads to the formation of infective iL3 larvae. pnas.org Similarly, in Strongyloides papillosus, the application of Δ7-dafachronic acid blocks the formation of infective larvae, causing the nematodes to develop into free-living animals instead. ebi.ac.uk This demonstrates that the presence of this compound overrides the developmental program for infective larva formation, effectively inhibiting the production of the parasite's infectious stage. jci.orgpnas.org

Impact on Parasitic Life Cycle Progression

The influence of this compound extends beyond the initial formation of infective larvae to critical checkpoints throughout the parasitic life cycle. By activating the DAF-12 receptor, this hormone can reactivate development in larvae that are already in an arrested state. elsevierpure.compnas.orgnih.gov For many parasitic nematodes, the infective larva is a non-feeding, developmentally arrested stage that must resume development upon entering a suitable host. jci.org

Studies have shown that dafachronic acids can induce the recovery of iL3 larvae in several parasitic species, including Ancylostoma species and Strongyloides stercoralis. elsevierpure.compnas.org This reactivation is marked by the resumption of feeding, a crucial first step in the transition to a parasitic existence within the host. pnas.orgnih.gov For instance, in S. stercoralis, Δ7-dafachronic acid not only prevents iL3 arrest in the post-free-living generation but also stimulates arrested larvae to develop into subsequent larval stages. This indicates that the DAF-12 signaling pathway, controlled by dafachronic acid, is essential for both initiating and establishing infection. jci.org Therefore, this compound acts as a molecular switch that governs the progression of the parasite's life cycle from a state of arrest to active, reproductive development. pnas.orgnih.gov

Species-Specific Effects in Parasitic Nematodes (e.g., Ancylostoma ceylanicum)

The effects of this compound, while centered on the conserved DAF-12 signaling pathway, exhibit species-specific nuances among different parasitic nematodes. This signaling mechanism has been identified as a key controller of the infective stage in a range of parasites, including hookworms like Ancylostoma spp. and Necator americanus, as well as Strongyloides stercoralis. elsevierpure.compnas.org

In the hookworm Ancylostoma caninum, dafachronic acids have been shown to stimulate the resumption of feeding in arrested iL3 larvae. pnas.org The DAF-12 receptor ortholog has also been identified and characterized in the zoonotic hookworm Ancylostoma ceylanicum, which infects humans and other mammals. jci.org Structural analysis has confirmed that the A. ceylanicum DAF-12 ligand-binding domain can form a complex with dafachronic acid, indicating a functional signaling pathway in this species. ebi.ac.uk

In contrast, the effects can be slightly different in other nematodes. For the socioeconomically important parasite Haemonchus contortus, dafachronic acid promotes larval exsheathment and subsequent development. nih.gov In Strongyloides stercoralis, exogenous Δ7-dafachronic acid can completely divert development away from the infective larval stage towards a free-living reproductive cycle. pnas.org These variations highlight how different parasitic species have adapted the conserved dafachronic acid/DAF-12 signaling module to regulate their unique and complex life cycles. pnas.org

Interactive Data Table: Effects of this compound on Parasitic Nematodes

Nematode SpeciesLife Cycle Stage AffectedObserved Effect of this compound
Strongyloides stercoralisPost-parasitic L1 larvaePromotes development into free-living adults instead of iL3. pnas.org
Strongyloides stercoralisInfective L3 (iL3) larvaePrevents developmental arrest and stimulates development. pnas.org
Strongyloides papillosusLarval stagesBlocks formation of infective larvae, resulting in free-living animals. ebi.ac.uk
Ancylostoma caninumInfective L3 (iL3) larvaeStimulates resumption of feeding and recovery from arrest. pnas.org
Ancylostoma ceylanicumInfective L3 (iL3) larvaeDAF-12 receptor binds dafachronic acid, implying a role in iL3 recovery. jci.orgebi.ac.uk
Haemonchus contortusLarval stagesPromotes larval exsheathment and development. nih.gov

Research Methodologies and Approaches for Studying 25s Delta7 Dafachronic Acid

In Vivo Model Systems

In vivo models are indispensable for understanding the physiological roles of (25S)-delta7-Dafachronic acid in the context of a living organism. Nematodes, given their genetic tractability and the conserved role of this signaling molecule, serve as primary models.

The free-living nematode Caenorhabditis elegans is a powerful model organism for dissecting the genetic and physiological pathways regulated by this compound. ebi.ac.ukwikipedia.org This steroid hormone is a natural ligand for the nuclear hormone receptor DAF-12, which acts as a critical checkpoint for developmental decisions. ebi.ac.ukwikipedia.orgnih.govnih.gov

Researchers utilize C. elegans to study how the dafachronic acid-DAF-12 module governs the choice between reproductive development and entry into a stress-resistant diapause stage known as the dauer larva. ebi.ac.uknih.govnih.govnih.gov When environmental conditions are favorable, dafachronic acid is produced, binds to DAF-12, and promotes continuous development to a reproductive adult. wikipedia.orgnih.govnih.gov Conversely, under unfavorable conditions, its production ceases, leading to dauer formation. wikipedia.orgnih.gov

Genetic studies often employ mutant strains to probe the function of this pathway. For instance, daf-9-null mutants, which lack the cytochrome P450 enzyme responsible for the final step in dafachronic acid synthesis, are unable to produce the hormone. nih.gov These mutants can be used in "rescue" assays, where synthetic dafachronic acid isomers are exogenously supplied. By observing whether the addition of a specific isomer can reverse the mutant phenotype (i.e., prevent dauer formation and allow reproductive development), researchers can assess the biological potency of different isomers. Such assays have demonstrated that while DAF-12 can accommodate various ligand structures, this compound is the most potent and likely the biologically relevant isomer in C. elegans. ebi.ac.uknih.gov

The conserved role of the dafachronic acid-DAF-12 signaling module extends to parasitic nematodes, making it a significant target for therapeutic interventions. ebi.ac.uk In many parasitic species, a developmental stage analogous to the C. elegans dauer larva, known as the infective larva (L3), is crucial for host infection. ebi.ac.uk

Studies on parasitic nematodes such as Strongyloides stercoralis, Ancylostoma caninum, and Haemonchus contortus have shown that administration of this compound can prevent the formation of these infective larvae. nih.govcaymanchem.com For example, applying delta7-DA to the mammalian parasite Strongyloides papillosus blocks the formation of infective larvae and instead promotes development into free-living adults. ebi.ac.uk This demonstrates that the hormonal signal can override the developmental arrest program.

This research has identified the DAF-12 receptor as a promising drug target for controlling nematode parasitism, which affects over a billion people worldwide. ebi.ac.uk By manipulating this signaling pathway with dafachronic acid or its analogs, it may be possible to disrupt the life cycles of parasitic worms. ebi.ac.uk Further research using models like Brugia malayi and Dirofilaria immitis continues to explore the sensitivity of different parasitic DAF-12 receptors to various dafachronic acids. nih.gov

In Vitro Assays for Receptor-Ligand Interactions

In vitro assays provide a controlled environment to quantify the direct interaction between this compound and its receptor, DAF-12, independent of the complexities of a whole organism.

Reporter gene assays are a common method to measure the ability of a compound to activate a nuclear receptor like DAF-12. A frequently used approach is the Gal4-transactivation assay, often conducted in mammalian cell lines such as Human Embryonic Kidney 293 (HEK-293) cells. nih.govresearchgate.net

In this system, a chimeric receptor is constructed. It typically consists of the ligand-binding domain (LBD) of the DAF-12 receptor fused to the DNA-binding domain of the yeast transcription factor Gal4. These cells also contain a reporter gene (e.g., luciferase) under the control of a promoter with Gal4 binding sites. When a ligand like this compound is added, it binds to the DAF-12 LBD, causing a conformational change that allows the chimeric protein to activate the transcription of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is then measured and is directly proportional to the level of receptor activation.

This method allows for the precise quantification of the potency of different dafachronic acid isomers. The results are often expressed as an EC50 value, which is the concentration of the ligand required to elicit a half-maximal response. These assays have confirmed that this compound is a potent activator of DAF-12. nih.govresearchgate.net

While direct ligand binding assays are a staple in receptor pharmacology, much of the characterization of this compound's affinity for DAF-12 is inferred from functional assays like the reporter gene assays described above. The EC50 values obtained from these transactivation assays serve as a functional measure of the ligand's potency, which reflects both its binding affinity and its efficacy in activating the receptor.

Studies synthesizing various isomers of dafachronic acid have used these cell-based assays to explore the structural requirements for DAF-12 activation. nih.govresearchgate.net The data generated allows for a comparison of the relative potencies of different isomers, providing insight into the ligand-binding pocket's tolerance for structural variations. nih.govresearchgate.net

Table 1: Potency of Dafachronic Acid Isomers in DAF-12 Transactivation Assay

This table presents the half-maximal effective concentration (EC50) values for various dafachronic acid isomers, indicating their potency in activating the C. elegans DAF-12 receptor in a Gal4-transactivation assay using HEK-293 cells. nih.govresearchgate.net Lower EC50 values signify higher potency.

CompoundEC50 (nM)
This compound23
(25R)-delta7-Dafachronic acid33
(25S)-delta4-Dafachronic acid23
(25R)-delta4-Dafachronic acid66
(25S)-delta5-Dafachronic acid~1000
(25R)-delta5-Dafachronic acid~1000

Structural Biology Techniques

Structural biology provides a high-resolution view of the interaction between this compound and the DAF-12 receptor. Techniques such as X-ray crystallography have been instrumental in revealing the molecular basis for ligand binding. ebi.ac.uk

Scientists have successfully determined the X-ray crystal structure of the DAF-12 ligand-binding domain (LBD) from the parasitic nematode Strongyloides stercoralis co-crystallized with dafachronic acids. ebi.ac.uk This provides a detailed three-dimensional map of how the ligand fits into the binding pocket of the receptor and which amino acid residues are involved in the interaction.

For the C. elegans DAF-12 receptor, where an experimental structure with the ligand was not initially available, researchers have used computational modeling techniques. ebi.ac.uk By using the S. stercoralis structure as a template, a model of the C. elegans DAF-12 LBD was constructed. This model was then used in combination with programs like Autodock for molecular docking and molecular dynamics (MD) simulations to predict and study the binding mode of dafachronic acid. These simulations revealed a strong binding mode, highlighting key interactions, such as those between three arginine residues in the binding pocket and the carboxylate group of the dafachronic acid. ebi.ac.uk These structural insights are crucial for understanding the specificity of the receptor and for the rational design of new, potentially therapeutic, molecules that target DAF-12. ebi.ac.uk

Omics Approaches

"Omics" technologies provide a global perspective on the molecular changes induced by this compound signaling, moving beyond the study of single molecules to the analysis of entire systems of genes, proteins, and metabolites.

Transcriptomics aims to identify and quantify all RNA transcripts in a cell or organism under specific conditions. To define the gene regulatory network controlled by the this compound/DAF-12 complex, researchers employ techniques like Chromatin Immunoprecipitation (ChIP) combined with high-throughput sequencing (ChIP-seq) or microarrays (ChIP-on-chip).

In this approach, the DAF-12 protein is cross-linked to the DNA it binds in vivo. The chromatin is then sheared, and an antibody specific to DAF-12 is used to immunoprecipitate the protein-DNA complexes. The associated DNA fragments are then identified, revealing the direct genomic binding sites of DAF-12. Studies using these methods have successfully identified hundreds of DAF-12 target genes. nih.gov These targets are often involved in crucial developmental processes, such as the heterochronic pathway which controls the timing of larval stage events. nih.govnih.gov

Another powerful transcriptomic tool is RNA sequencing (RNA-seq). By comparing the transcriptomes of wild-type worms with those of daf-12 mutants, or by treating worms with this compound, researchers can identify genes whose expression levels are dependent on this signaling pathway. researchgate.netnih.gov

Table 1: Representative DAF-12 Target Genes Identified by Transcriptomic Approaches

GeneFunctionRegulatory Effect of Liganded DAF-12Method of IdentificationReference
let-7microRNA, heterochronic geneActivationGenetic analysis, qPCR nih.gov
lin-42Heterochronic gene, regulates developmental timingRegulationChIP-seq pnas.org
lin-28RNA-binding protein, heterochronic geneRepressionChIP-on-chip, qPCR nih.gov
acdh-1Acyl-CoA dehydrogenase, lipid metabolismActivationRNA-seq, qPCR nih.gov
lit-1Nemo-like kinase, Wnt signalingActivationGenomic Selection, Reporter Assay nih.gov

Proteomics focuses on the large-scale study of proteins, including their interactions. Identifying the proteins that associate with DAF-12 is critical to understanding how it functions as part of a larger molecular machine. The yeast two-hybrid system is a classic method used to screen for protein-protein interactions. This technique was instrumental in identifying the DAF-12 Interacting Nucleoprotein (DIN-1) as a key corepressor of DAF-12. nih.gov In the absence of dafachronic acid, DIN-1 binds to DAF-12, leading to the repression of target genes and promoting entry into the dauer diapause state. nih.govwikipedia.org

More advanced, large-scale proteomic methods like affinity purification coupled with mass spectrometry (AP-MS) are now widely used to characterize protein complexes under near-physiological conditions. ijs.sinih.gov In this method, a tagged version of DAF-12 is expressed in C. elegans, and the protein is purified from cell lysates along with its stably associated partners. The components of the purified complex are then identified with high sensitivity and accuracy using mass spectrometry. ijs.sinih.gov This approach can confirm known interactors like DIN-1 and discover novel co-activators or co-repressors that modulate DAF-12 activity in response to this compound.

Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system. Since this compound is derived from dietary sterols through a multi-step enzymatic pathway, metabolomic profiling is essential for understanding its biosynthesis and regulation. nih.gov C. elegans is a sterol auxotroph, meaning it cannot synthesize sterols de novo and must acquire them from its diet, making it an excellent model for studying sterol metabolism. nih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to separate, identify, and quantify sterols and their derivatives from worm extracts. nih.gov By comparing the metabolomic profiles of wild-type worms with those of mutants defective in specific biosynthetic enzymes (e.g., daf-9, a cytochrome P450), researchers can map the steps in the dafachronic acid synthesis pathway and identify novel intermediates. nih.gov This approach was crucial in identifying both Δ4- and Δ7-dafachronic acids as endogenous ligands for DAF-12. nih.gov

Genetic and Molecular Perturbation Techniques

The powerful genetic toolkit available for C. elegans allows for precise manipulation of the genes involved in dafachronic acid signaling, providing functional evidence that complements structural and omics data. Genetic perturbation involves the targeted disruption or alteration of genes to observe the resulting effect on the organism's phenotype.

A primary approach is the analysis of loss-of-function mutants. For example, daf-12 null mutants are "dauer-defective," meaning they cannot enter the dauer diapause, underscoring the receptor's essential role in this process. nih.gov Conversely, mutants in the dafachronic acid synthesis enzyme, daf-9, are "dauer-constitutive," as they cannot produce the ligand required for reproductive development. researchgate.netnih.gov

Rescue assays are a powerful extension of mutant analysis. In these experiments, researchers can treat daf-9 mutant animals (which lack endogenous dafachronic acid) with exogenously supplied this compound and other isomers. The ability of a specific compound to "rescue" the mutant phenotype and allow reproductive development provides a robust in vivo measure of its biological activity. Such assays have definitively shown that this compound is the most potent natural ligand for DAF-12. researchgate.net

Table 2: Potency of Dafachronic Acid Isomers in a daf-9 Mutant Rescue Assay

CompoundStereochemistry at C-25A/B-Ring StructureRelative Potency in vivoReference
delta7-Dafachronic acidSΔ7Very High researchgate.net
delta4-Dafachronic acidSΔ4High researchgate.net
delta7-Dafachronic acidRΔ7High researchgate.net
delta4-Dafachronic acidRΔ4Moderate researchgate.net
delta5-Dafachronic acidSΔ5Low researchgate.net

More sophisticated techniques, such as RNA interference (RNAi), allow for the temporary knockdown of specific gene expression. Additionally, modern genome-editing tools like CRISPR/Cas9 enable the creation of precise mutations, including conditional alleles (e.g., temperature-sensitive or auxin-inducible degrons) that allow researchers to inactivate a gene at specific times or in specific tissues, providing spatiotemporal control over the perturbation.

CRISPR/Cas9-Mediated Gene Editing for DAF-12 and Biosynthetic Genes

The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized functional genomics in C. elegans. This technology allows for the precise creation of targeted mutations, including deletions, insertions, and specific nucleotide substitutions, in genes of interest. In the context of this compound research, CRISPR/Cas9 has been employed to generate null mutants and conditional alleles for the dafachronic acid receptor, daf-12, and key biosynthetic enzymes.

One of the primary applications of CRISPR/Cas9 in this field is the generation of knockout mutants to study the loss-of-function phenotypes. For instance, creating a complete deletion of the daf-12 gene allows for a definitive analysis of its role in mediating the effects of dafachronic acid. Studies have shown that daf-12 null mutants are defective in dauer formation, a stress-resistant larval stage regulated by dafachronic acid signaling. nih.gov These mutants are epistatic to mutations in genes that promote dauer formation, indicating that DAF-12 is a critical downstream effector of this pathway.

Furthermore, CRISPR/Cas9 has been utilized to create conditional alleles of daf-12, enabling researchers to study its function in a spatio-temporally controlled manner. By inserting an auxin-inducible degron (AID) tag into the endogenous daf-12 locus, scientists can trigger the degradation of the DAF-12 protein at specific developmental stages or in specific tissues upon the addition of auxin. This approach has revealed that DAF-12 is not only required for the initiation of dauer formation but is also continuously needed to maintain the dauer state. biorxiv.org For example, ubiquitous depletion of DAF-12 in a temperature-sensitive dauer-constitutive background (daf-7(e1372)) at the restrictive temperature leads to a significant suppression of dauer formation, as detailed in the table below.

Table 1: Effect of Ubiquitous DAF-12 Depletion on Dauer Formation in a daf-7(e1372) Background
GenotypeCondition% Dauer Formation
daf-7(e1372)Control (No Auxin)~95%
daf-7(e1372); daf-12::AID+ Auxin~5%

CRISPR/Cas9 has also been instrumental in studying the biosynthetic pathway of this compound. By generating mutations in genes encoding key enzymes, such as daf-9 (a cytochrome P450), researchers can investigate the consequences of deficient dafachronic acid production. These studies have confirmed that daf-9 mutants exhibit a dauer-constitutive phenotype, which can be rescued by the administration of exogenous dafachronic acid. elsevierpure.com The precise nature of CRISPR/Cas9 allows for the creation of specific mutations to dissect the function of different enzymatic domains.

RNA Interference (RNAi) for Gene Silencing Studies

RNA interference (RNAi) is a powerful and widely used technique in C. elegans to achieve post-transcriptional gene silencing. This methodology involves the introduction of double-stranded RNA (dsRNA) homologous to a target gene, which leads to the degradation of the corresponding messenger RNA (mRNA) and a subsequent reduction in protein levels. RNAi has been extensively used to screen for genes involved in the this compound pathway and to study the effects of their knockdown.

RNAi has also been crucial in dissecting the genetic interactions within the dafachronic acid signaling network. For example, the larval arrest phenotype of a daf-9 mutant, which is caused by the absence of dafachronic acid, can be suppressed by RNAi of daf-12. nih.gov This demonstrates that the effects of dafachronic acid deficiency are mediated through the DAF-12 receptor. The table below illustrates the suppression of larval arrest in a daf-9 mutant background upon daf-12 RNAi treatment.

Table 2: Suppression of Larval Arrest in daf-9(rh50) Mutants by daf-12 RNAi
GenotypeRNAi TreatmentPhenotype% Larval Arrest
daf-9(rh50)Control (empty vector)Larval Arrest~33%
daf-9(rh50)daf-12 RNAiSuppression of Arrest~5%

Furthermore, RNAi has been used to investigate the role of other biosynthetic genes. For instance, studies combining mutations with RNAi have revealed synthetic phenotypes. Animals with a loss-of-function mutation in lin-42 exhibit a synthetic dauer-constitutive phenotype when combined with a weak daf-9 loss-of-function allele. This phenotype is significantly enhanced when lin-42 is silenced by RNAi in the daf-9(rh50) mutant background, highlighting a functional interaction between these genes in the regulation of dauer formation. nih.gov

Comparative and Evolutionary Endocrinology of 25s Delta7 Dafachronic Acid Signaling

Evolutionary Relationships of DAF-12 and Related Nuclear Receptors

DAF-12 is a ligand-activated transcription factor belonging to the nuclear receptor (NR) superfamily, a group of proteins specific to metazoans that directly link hormonal signals to gene expression. nih.govoup.com Phylogenetic analyses place DAF-12 within an ancient branch of this superfamily, revealing key evolutionary relationships that span across phyla. nih.gov The receptor is structurally organized into distinct functional modules, including a highly conserved DNA-binding domain (DBD) and a moderately conserved ligand-binding domain (LBD), which facilitate robust phylogenetic reconstruction. oup.com

Within the phylum Nematoda, the closest relatives of Caenorhabditis elegans DAF-12 include an ortholog in the parasitic nematode Strongyloides stercoralis (with 96% identity in the DBD) and two other C. elegans receptors, NHR-8 and NHR-48. nih.gov Beyond nematodes, the most closely related ortholog is DHR96 in the fruit fly Drosophila melanogaster. nih.govnih.gov The relationship extends to vertebrates, where DAF-12 shares significant homology with the Vitamin D Receptor (VDR) and the Pregnane-X Receptor (PXR), both of which are involved in sensing and metabolizing sterols and xenobiotics. nih.govnih.govnih.gov This relationship suggests that DAF-12 and its vertebrate counterparts may have descended from a common ancestral receptor involved in lipid homeostasis and detoxification. nih.gov

The DAF-12 signaling system appears to be functionally conserved among nematodes. nih.gov For instance, DAF-12 orthologs in parasitic filarial nematodes like Brugia malayi and Dirofilaria immitis also respond to dafachronic acids, although they have evolved a higher sensitivity, which may be an adaptation to sensing host-derived cues. nih.govplos.org

Table 1. Key Homologs of C. elegans DAF-12 Across Different Phyla
OrganismPhylumHomologRelationship/Significance
Strongyloides stercoralis (parasitic nematode)NematodaDAF-12 orthologHigh sequence identity (96% in DBD); conserved role in controlling infective stage formation. nih.govebi.ac.uk
Caenorhabditis elegans (free-living nematode)NematodaNHR-8, NHR-48Closest paralogs within C. elegans. nih.govnih.gov
Drosophila melanogaster (fruit fly)ArthropodaDHR96Closest non-nematode invertebrate relative; shares significant homology. nih.govnih.gov
Homo sapiens (human)ChordataVDR, PXR, LXRVertebrate homologs involved in cholesterol metabolism, detoxification, and immune function. nih.gov

Divergence and Conservation of Steroid Hormone Signaling Pathways Across Metazoa

The evolution of steroid hormone signaling is a story of both deep conservation and remarkable lineage-specific innovation. Nuclear receptors themselves are specific to animals, but the ability to bind ligands appears to have been gained and lost multiple times throughout their evolution. nih.govnih.gov One prominent hypothesis suggests that the ancestral nuclear receptor was an "orphan" that did not bind a ligand, and that the capacity for ligand binding was acquired independently in various lineages. oup.comnih.gov This is supported by the fact that receptors for chemically distinct ligands are often interspersed throughout the NR phylogenetic tree. oup.comspandidos-publications.com

Comparative genomics reveals that the enzymatic machinery for steroidogenesis—the synthesis of steroid hormones—was elaborated independently in the three major bilaterian lineages: deuterostomes (including vertebrates), ecdysozoans (nematodes, arthropods), and lophotrochozoans. nih.govnih.gov While vertebrates utilize a well-defined pathway to produce cholesterol-derived hormones like estrogens and androgens, arthropods primarily use ecdysone, and nematodes use dafachronic acids. nih.govresearchgate.net The enzymes involved, particularly cytochrome P450s, often descended from ancestral enzymes whose primary role was likely the detoxification of foreign compounds (xenobiotics). nih.govnih.gov

Despite this divergence in ligands and synthetic pathways, the fundamental logic of the system—a lipophilic hormone crossing a cell membrane to activate a nuclear receptor and directly regulate gene transcription—is a conserved feature across Metazoa. nih.govspandidos-publications.com The diversification of the NR superfamily was driven by two major waves of gene duplication, which created new receptors that could be co-opted for novel functions, a process that was crucial for the evolution of complex endocrine systems. nih.gov

Table 2. Comparison of Key Steroid Hormone Signaling Components in Metazoan Lineages
FeatureVertebrates (e.g., Human)Arthropods (e.g., Drosophila)Nematodes (e.g., C. elegans)
Primary Steroid Hormone(s)Estrogens, Androgens, GlucocorticoidsEcdysone, 20-hydroxyecdysoneDafachronic Acids (e.g., (25S)-delta7-DA)
Primary Receptor(s)ER, AR, GREcR (Ecdysone Receptor)DAF-12
Precursor MoleculeCholesterolCholesterolCholesterol
Key Biosynthetic EnzymesCYP11A1, CYP17A1, Aromatase"Halloween" genes (e.g., phantom, disembodied)DAF-36 (Rieske-like oxygenase), DAF-9 (Cytochrome P450) nih.gov
Evolutionary Origin of PathwayPathways for steroid synthesis appear to have evolved largely independently in the main bilaterian lineages. nih.govnih.gov

(25S)-delta7-Dafachronic Acid as a Model for Invertebrate Steroid Hormone Function

The signaling pathway mediated by this compound (Δ7-DA) in C. elegans serves as a premier model for understanding invertebrate steroid hormone function. researchgate.net In this nematode, the Δ7-DA/DAF-12 system acts as a critical checkpoint that integrates environmental and physiological cues to control key life history traits. nih.govresearchgate.net Under favorable conditions, cholesterol is converted into Δ7-DA, which is a potent, high-affinity ligand for DAF-12. researchgate.netnih.gov Ligand-bound DAF-12 promotes reproductive development, metabolism of fat stores for growth, and normal aging. nih.govplos.org Conversely, in the absence of its ligand, DAF-12 complexes with a corepressor to halt reproductive development and initiate entry into the dauer diapause—a stress-resistant alternative larval stage. nih.govresearchgate.net

The conservation of this endocrine module makes it a powerful model that extends beyond free-living nematodes. Research has shown that the dafachronic acid-DAF-12 system is a shared mechanism for controlling the switch between development and arrest in parasitic nematodes as well. ebi.ac.uk In parasites like Strongyloides papillosus and Strongyloides stercoralis, administration of Δ7-DA can prevent the formation of infective larvae and promote a free-living life cycle, highlighting its conserved role. ebi.ac.uk This finding establishes the DAF-12 pathway as a potential therapeutic target for controlling parasitic nematode infections. ebi.ac.ukresearchgate.net

Table 3. Functions Regulated by the this compound/DAF-12 Pathway
Biological ProcessCondition: High Δ7-DA (Liganded DAF-12)Condition: Low/No Δ7-DA (Unliganded DAF-12)Organism(s)
Larval DevelopmentPromotes continuous reproductive development. nih.govInitiates entry into dauer diapause (developmental arrest). nih.govresearchgate.netC. elegans
MetabolismStimulates aerobic catabolism of fatty acids to provide energy for growth. plos.orgConserves energy stores for long-term survival.C. elegans
LongevityRegulates lifespan in response to signals from the germline. nih.govDauer larvae can survive for months, far exceeding the normal adult lifespan. nih.govC. elegans
Infective Stage FormationInduces recovery from the arrested infective L3 stage. ebi.ac.ukPromotes formation of the infective L3 stage.Parasitic nematodes (e.g., Strongyloides, Ancylostoma)

Therapeutic Implications and Future Research Directions

(25S)-delta7-Dafachronic Acid as a Lead Compound for Anthelmintic Drug Discovery

The life cycle of many parasitic nematodes includes a developmentally arrested, infective larval stage analogous to the dauer diapause stage in the model organism Caenorhabditis elegans. ebi.ac.uknih.gov The decision to enter this arrested state or to proceed with reproductive development is governed by the DAF-12 receptor and its interaction with dafachronic acid ligands. ebi.ac.uk In the absence of a ligand, DAF-12 actively promotes entry into the infective stage. bertin-bioreagent.com However, the binding of this compound to DAF-12 inhibits this activity, thereby blocking the formation of infective larvae and promoting maturation into reproductive adults. caymanchem.combertin-bioreagent.com This critical function makes the DAF-12 signaling pathway a promising target for novel anthelmintic therapies, with this compound serving as a foundational lead compound. caymanchem.comnih.gov

The effectiveness of targeting the DAF-12 pathway hinges on the development of potent and selective ligands. Research has identified this compound as the most potent endogenous ligand for DAF-12. ebi.ac.uknih.gov Extensive studies involving the synthesis and analysis of various dafachronic acid isomers have provided crucial insights into the structure-activity relationship of DAF-12 ligands. nih.govnih.gov

These studies have shown that both the (25S)- and (25R)-epimers of Δ7-dafachronic acid are potent transcriptional activators of DAF-12. ebi.ac.uknih.gov However, in vivo rescue assays confirmed the greater potency of the (25S)-epimers, particularly the (25S)-Δ7-isomer. nih.govebi.ac.uk Interestingly, research indicates that the potency of these ligands is more heavily influenced by the A/B-ring configuration of the steroid nucleus than by the stereochemistry at the C-25 position of the side chain. ebi.ac.uknih.gov Specifically, the Δ4- and Δ7-dafachronic acids are the most biologically active isomers. nih.gov This detailed understanding is instrumental for the rational design of next-generation DAF-12 modulators with enhanced selectivity and efficacy for therapeutic applications.

CompoundEC50 Value (nM)Reference
(25S)-Δ7-Dafachronic acid23 nih.govnih.gov
(25R)-Δ7-Dafachronic acid33 nih.govnih.gov
(25S)-Δ4-Dafachronic acid23 nih.govnih.gov
(25R)-Δ4-Dafachronic acid66 nih.govnih.gov
(25S)-Δ5-Dafachronic acid~1000 nih.govebi.ac.uk
(25R)-Δ5-Dafachronic acid~1000 nih.govebi.ac.uk

The ability of this compound to override the developmental arrest program in nematodes is the cornerstone of its anthelmintic potential. By forcing parasitic larvae to bypass the infective stage and develop into reproductive adults within an unfavorable environment (e.g., outside a host), the compound effectively disrupts the parasite's life cycle. caymanchem.comebi.ac.uk

Studies on the parasitic nematode Haemonchus contortus have shown that exogenous application of (25S)-Δ7-DA promotes larval development in a dose- and time-dependent manner. nih.gov Similarly, in Strongyloides stercoralis, administration of Δ7-DA stimulates post-parasitic larvae to develop into free-living adults rather than arresting as infective larvae. nih.govresearchgate.net This forced maturation prevents the parasite from successfully infecting a host, representing a powerful strategy for controlling parasitic diseases. The conservation of this endocrine mechanism across diverse nematode species suggests that DAF-12 modulators could form the basis of broad-spectrum anthelmintics. ebi.ac.uk

Synthetic Biology Approaches for Modulating this compound Pathways

The natural biosynthesis of dafachronic acids from dietary cholesterol involves a series of enzymatic steps, with the final oxidation being carried out by the cytochrome P450 enzyme DAF-9. ebi.ac.uknih.gov While chemical synthesis has been crucial for producing this compound and its analogs for research purposes, these multi-step processes can be complex. nih.govresearchgate.net

Synthetic biology offers a promising alternative for the production and modulation of this pathway. By engineering microorganisms or cell-free systems with the requisite biosynthetic enzymes, it may be possible to produce this compound or its precursors more efficiently and sustainably. Such approaches could involve heterologous expression of key enzymes like DAF-9. Furthermore, synthetic biology tools could be employed to create novel derivatives of dafachronic acid by introducing engineered enzymes with altered substrate specificities, potentially leading to the discovery of new DAF-12 modulators with improved therapeutic properties.

Unexplored Biological Functions of this compound Beyond Known Pathways

While the role of this compound in the DAF-12-mediated regulation of development is well-established, its full spectrum of biological activity is likely more complex. DAF-12 itself is known to regulate fat metabolism and longevity in addition to development. bertin-bioreagent.com The dafachronic acid ligand has been shown to have variable effects on lifespan depending on the genetic and physiological context; it can be "pro-aging" in the context of dauer signaling pathways but "anti-aging" in the germ-line longevity pathway. ebi.ac.uk Furthermore, exogenous dafachronic acid can extend the lifespan of wild-type C. elegans under conditions of thermal stress. nih.govresearchgate.net

The structural similarity of dafachronic acids and DAF-12 to mammalian bile acids and their corresponding receptors (e.g., LXR, FXR) suggests the potential for conserved or analogous functions in other biological processes that remain to be fully explored. ebi.ac.uk Investigating the impact of this compound on other nuclear hormone receptors in nematodes, or exploring its potential metabolic fate and the activity of its metabolites, could reveal novel biological functions and signaling networks.

Emerging Research Questions and Future Perspectives in this compound Research

The study of this compound is a dynamic field with numerous unanswered questions that will shape future research. Key among these is understanding the full complexity of the nematode "steroidome" and how different dafachronic acid isomers and metabolites contribute to the fine-tuning of physiological responses. frontiersin.org The development of more sensitive analytical methods is imperative for quantifying endogenous levels of these hormones under various conditions. nih.gov

From a therapeutic standpoint, a major goal is the development of DAF-12 modulators that are highly specific to parasitic nematodes, minimizing potential off-target effects. A deeper understanding of the interactions between the dafachronic acid/DAF-12 pathway and other critical signaling networks, such as insulin (B600854) and TGF-β pathways, will be crucial for predicting efficacy and potential resistance mechanisms. frontiersin.org Finally, harnessing synthetic biology and advanced chemical synthesis to create a diverse library of DAF-12 ligands will be essential for advancing anthelmintic drug discovery and further dissecting the multifaceted roles of this important steroid hormone. nih.gov

Q & A

Q. What are the key synthetic methodologies for (25S)-Δ7-dafachronic acid, and how do they ensure stereochemical precision?

The synthesis of (25S)-Δ7-dafachronic acid involves stereoselective steps to establish the C-25(S) configuration. A critical approach is the Evans aldol reaction , which introduces the stereogenic center at C-25 with high enantioselectivity . Subsequent steps include orthogonal protection of hydroxyl groups (e.g., silylation and pivaloylation) and regioselective dehydrogenation using palladium catalysts (e.g., Pd(OCOCF₃)₂/DMSO/O₂) to form double bonds . Jones oxidation (CrO₃/H₂SO₄) is employed to oxidize C-26 hydroxyl to the carboxylic acid, yielding the final product in 15 steps with a 27% overall yield .

Q. How does (25S)-Δ7-dafachronic acid regulate developmental transitions in C. elegans?

(25S)-Δ7-dafachronic acid binds to the DAF-12 nuclear hormone receptor , suppressing dauer diapause and promoting reproductive development. Rescue assays using daf-9 mutant worms demonstrate that supplementation with (25S)-Δ7-dafachronic acid at 50 nM restores 98% of larvae to normal development, compared to 0% in vehicle controls . This ligand inactivates DAF-12, preventing activation of dauer-specific genes and ensuring progression to adulthood .

Advanced Research Questions

Q. How do structural modifications (e.g., double-bond position, stereochemistry) influence ligand potency for DAF-12?

The A/B-ring configuration and C-25 stereochemistry critically impact activity:

  • Δ7 vs. Δ4 isomers : (25S)-Δ7-dafachronic acid exhibits the highest potency (EC₅₀ = 23 nM in transactivation assays), while the Δ4 isomer is ~10-fold less active .
  • C-25 stereochemistry : (25S)-Δ7-dafachronic acid is 100-fold more potent than its (25R)-epimer in in vivo rescue assays, highlighting strict stereochemical requirements .
  • 3-Hydroxy group : Oxidation to a 3-keto group (e.g., in cholestenoic acid) reduces activity by >100-fold, suggesting the hydroxyl is essential for receptor interaction .

Q. How can researchers resolve contradictions in reported ligand potency between in vitro and in vivo assays?

Discrepancies arise from differences in assay sensitivity and metabolic conversion :

  • In vitro transactivation assays (HEK-293 cells) show comparable EC₅₀ values for (25S)-Δ7 and Δ4 isomers (~23 nM), but in vivo rescue assays in C. elegans reveal Δ7 is uniquely potent (98% rescue at 50 nM vs. 17% for Δ4 at 100 nM) .
  • This suggests C. elegans enzymes may metabolize Δ4 isomers less efficiently or that Δ7 directly engages DAF-12 without modification . Methodologically, parallel in vitro/in vivo dose-response studies (e.g., 10–1000 nM ranges) are critical for validating ligand efficacy .

Q. What recent advancements address challenges in synthesizing (25S)-Δ7-dafachronic acid?

Recent methods focus on improving yield and scalability :

  • Photoinduced decarboxylative allylation enables efficient side-chain construction, reducing step counts and avoiding toxic reagents like CrO₃ .
  • Asymmetric hydrogenation of allylic intermediates (e.g., using Pd/C under H₂) achieves >90% enantiomeric excess for the C-25(S) configuration .
  • Orthogonal protection strategies (e.g., TBS and pivaloyl groups) prevent undesired oxidations during multi-step syntheses .

Methodological Recommendations

  • For synthesis: Prioritize Evans aldol reactions and palladium-catalyzed dehydrogenation to ensure stereochemical fidelity .
  • For biological assays: Combine Gal4-transactivation (HEK-293) and C. elegans rescue assays to capture full ligand activity profiles .
  • For structural analysis: Use NMR and X-ray crystallography to verify double-bond positions and side-chain conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.